Product packaging for Methyl L-asparaginate monohydrochloride(Cat. No.:CAS No. 57461-34-4)

Methyl L-asparaginate monohydrochloride

Cat. No.: B555715
CAS No.: 57461-34-4
M. Wt: 182.6 g/mol
InChI Key: NUXSIDPKKIEIMI-LURJTMIESA-N
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Description

Significance of L-Asparagine Derivatives in Contemporary Biochemical and Chemical Research

L-asparagine, a non-essential amino acid, is crucial for numerous physiological functions, including protein synthesis, metabolism, and cellular stress responses. Its derivatives, compounds structurally modified from the parent amino acid, are of significant interest in biochemistry and medicinal chemistry. ontosight.ai These modifications can alter physical and chemical properties such as solubility, stability, and bioavailability, thereby expanding their applicability. ontosight.ai

L-asparagine derivatives are integral to various research areas. In medicinal chemistry, they are investigated for their potential in drug delivery systems and as therapeutic agents themselves, with some showing promise for antimicrobial or anticancer properties. ontosight.aiguidechem.com They serve as vital intermediates in the synthesis of complex molecules, including pharmaceuticals and new materials. guidechem.com The inherent reactivity of the amino, carboxyl, and amide groups in L-asparagine allows for targeted chemical modifications, making its derivatives versatile tools in the development of compounds with enhanced efficacy and stability. guidechem.com

Historical Perspectives and Evolution of Research on L-Asparagine Esters

The journey into the world of asparagine began in 1806 when French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet first isolated the amino acid from asparagus juice, marking the first discovery of any amino acid. wikipedia.org This foundational discovery paved the way for extensive research into the roles of amino acids in biological systems. A significant milestone in this field was the discovery in 1886 by Italian chemist Arnaldo Piutti that D-asparagine, the enantiomer of the naturally occurring L-asparagine, tasted sweet while the L-form was tasteless. nih.gov This was the first documented example of stereoselectivity at a biological receptor, a concept now fundamental to pharmacology and biochemistry. nih.gov

The development of methods to synthesize amino acid esters has been crucial for their use in research, particularly in peptide synthesis. nih.gov Esterification of the carboxylic acid group, including the creation of methyl esters like Methyl L-asparaginate, is a key chemical modification. This process protects the carboxyl group, preventing it from reacting during the formation of peptide bonds at the amino group. nih.govresearchgate.net Various methods have been developed over the years to create these esters efficiently, such as using trimethylchlorosilane in methanol (B129727), which offers a convenient and mild reaction pathway. nih.govgoogle.com These synthetic advancements have made L-asparagine esters readily available for a wide range of research applications.

Overview of Methyl L-Asparaginate Monohydrochloride as a Distinct Research Subject

This compound is the hydrochloride salt of the methyl ester of L-asparagine. cymitquimica.com It is typically a white to off-white crystalline powder that is soluble in water. cymitquimica.com The hydrochloride form enhances its stability and solubility compared to the free base, making it suitable for use in various laboratory settings. cymitquimica.com

Its primary significance in academic research lies in its function as a chemical intermediate, particularly in peptide synthesis. nih.govscbt.com The methyl ester group protects the C-terminal carboxylic acid of asparagine, allowing the N-terminal amino group to be coupled with another amino acid. This protection is a common strategy to control the sequence of amino acid assembly during the synthesis of peptides and proteins. nih.govresearchgate.net The compound is also used in studies involving amino acid metabolism and protein synthesis. cymitquimica.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride nih.gov
Molecular Formula C5H11ClN2O3 nih.gov
Molecular Weight 182.60 g/mol nih.gov
CAS Number 57461-34-4 or 6384-09-4 nih.gov
Synonyms H-Asn-OMe·HCl, L-Asparagine methyl ester hydrochloride cymitquimica.comnih.gov

This data is interactive and can be sorted by clicking on the column headers.

Current State of Research and Emerging Areas in Asparaginate Chemistry

Current research involving asparagine and its derivatives is multifaceted. A major area of focus is the enzyme L-asparaginase, which catalyzes the breakdown of L-asparagine into L-aspartic acid and ammonia (B1221849). rroij.comresearchgate.net This enzyme is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL), as certain cancer cells are unable to synthesize their own asparagine and rely on external sources. frontiersin.orgnih.govnih.gov Ongoing research seeks to discover or engineer novel L-asparaginases from various microbial sources with improved therapeutic profiles, such as reduced immunogenicity and higher efficacy. frontiersin.orgnih.govresearchgate.net

Beyond its role in oncology, L-asparaginase is also utilized in the food industry to reduce the formation of acrylamide, a potential carcinogen that forms during high-temperature cooking of starchy foods through the Maillard reaction between asparagine and reducing sugars. rroij.com

Emerging research in asparaginate chemistry explores the use of asparagine derivatives in the synthesis of novel biomaterials and for targeted drug delivery. ontosight.ai The unique chemical properties of asparagine's side chain are also being exploited to tackle challenges in peptide synthesis, such as preventing undesirable side reactions like aspartimide formation. ethz.ch The development of new protecting groups for the asparagine side chain continues to be an active area of investigation to improve the efficiency and purity of synthetic peptides. nih.govgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2O3 B555715 Methyl L-asparaginate monohydrochloride CAS No. 57461-34-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMQXHIJXUDQSS-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206073
Record name Methyl L-asparaginate monohydrochloride
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Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57461-34-4
Record name L-Asparagine, methyl ester, hydrochloride (1:1)
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Record name Methyl L-asparaginate monohydrochloride
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Record name Methyl L-asparaginate monohydrochloride
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Record name Methyl L-asparaginate monohydrochloride
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Synthesis Methodologies and Advanced Chemical Transformations

Strategies for the Esterification of L-Asparagine to Methyl L-Asparaginate

The conversion of L-asparagine to its methyl ester is a fundamental transformation that involves the selective reaction of the α-carboxylic acid group while preserving the integrity of the α-amino and side-chain amide groups. Various strategies have been developed to achieve this, ranging from direct acid-catalyzed reactions to more complex multi-step syntheses involving protective groups.

Direct Esterification Techniques: Optimization and Mechanistic Studies

Direct esterification offers a streamlined approach to synthesizing amino acid methyl esters. A particularly convenient and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727). mdpi.com This reaction can be performed at room temperature and provides good to excellent yields for a range of natural, aromatic, and aliphatic amino acids. mdpi.com

Mechanistically, TMSCl is believed to act as an acid catalyst precursor. researchgate.net The reaction proceeds by adding TMSCl to the amino acid, followed by the addition of methanol. mdpi.com The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC), and the product is then isolated by evaporating the solvent. mdpi.com Another classic direct method is the Fischer esterification, where L-aspartic acid is treated with anhydrous methanolic hydrogen chloride. google.com While effective, this method applied to aspartic acid can produce a mixture of α- and β-isomers. google.com

Optimization of these direct methods focuses on maximizing yield and purity while minimizing reaction times. For the TMSCl method, using a slight excess of the reagent ensures the reaction goes to completion. researchgate.net The operational simplicity of this method makes it highly attractive compared to techniques that require more hazardous reagents like thionyl chloride. mdpi.com

Table 1: Comparison of Direct Esterification Methods for Amino Acids Data based on general procedures for amino acid esterification.

MethodReagentsConditionsAdvantages
TMSCl/Methanol Amino Acid, Trimethylchlorosilane (TMSCl), MethanolRoom TemperatureHigh yields, operationally simple, mild conditions. mdpi.com
Fischer Esterification Amino Acid, Anhydrous Methanol, HCl (gas)Varies (e.g., reflux)Well-established, uses common reagents. google.com
SOCl₂/Methanol Amino Acid, Thionyl Chloride (SOCl₂), MethanolTypically cooled initially, then refluxEffective for difficult esterifications.

Protecting Group Chemistry in the Synthesis of Methyl L-Asparaginate Precursors

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to ensure chemoselectivity in subsequent reactions. wikipedia.org For the synthesis of methyl L-asparaginate, both the α-amino group and the side-chain amide can be protected to prevent unwanted side reactions.

The side-chain amide of asparagine presents unique challenges, including low solubility and potential side reactions during peptide synthesis. google.com To address this, protecting groups like the 2,4,6-trimethoxybenzyl (Tmob) group have been developed. google.com The Tmob group enhances the solubility of the protected asparagine derivative in organic solvents and is readily cleaved with 95% trifluoroacetic acid (TFA). google.com

Table 2: Common Protecting Groups in Asparagine Chemistry

Functional GroupProtecting GroupAbbreviationCleavage Condition
α-Aminotert-ButyloxycarbonylBocAcidic (e.g., TFA) organic-chemistry.org
α-Amino9-FluorenylmethoxycarbonylFmocBasic (e.g., Piperidine) wikipedia.org
Side-Chain Amide2,4,6-TrimethoxybenzylTmobAcidic (e.g., 95% TFA) google.com

Development of Highly Efficient and Stereoselective Synthesis Routes

Modern synthetic chemistry prioritizes the development of routes that are not only high-yielding but also stereoselective, ensuring that the desired stereoisomer is produced with high purity. In the context of methyl L-asparaginate, this means preserving the natural L-configuration of the starting material.

The direct esterification using TMSCl in methanol at room temperature is an example of a mild and efficient process that generally preserves the stereochemical integrity of the chiral center. mdpi.com More advanced strategies often employ biocatalysis. Enzymes, such as lipases or proteases, can catalyze esterification reactions with exceptional stereoselectivity. Furthermore, aspartate ammonia (B1221849) lyase has been used for the enantioselective synthesis of N-substituted aspartic acids, achieving excellent enantiomeric excess (>97% ee). nih.gov Such biocatalytic methods represent a powerful approach for producing chirally pure amino acid derivatives. nih.gov

Advanced Derivatization Strategies for Methyl L-Asparaginate Monohydrochloride

This compound is not only a final product but also a versatile intermediate for further chemical modification. Derivatization strategies transform its functional groups—the primary amine, the ester, and the side-chain amide—to create more complex molecules with tailored properties.

A common derivatization involves the reaction of the primary amino group. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), amino acids are often subjected to a two-step derivatization. mdpi.comsemanticscholar.org The first step is esterification to form the methyl ester, followed by acylation of the amino group with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comsemanticscholar.org This process increases the volatility and thermal stability of the amino acid, making it suitable for GC-MS analysis. mdpi.com

Synthesis of Novel Analogs and Conjugates for Specific Applications

The chemical structure of methyl L-asparaginate serves as a scaffold for building novel analogs and conjugates for specific applications, particularly in medicinal chemistry and materials science. The free amino group of the hydrochloride salt is nucleophilic and can be readily coupled with carboxylic acids, acyl chlorides, or other electrophiles to form new amide bonds.

This reactivity is fundamental to peptide synthesis, where the amino ester can be coupled with an N-protected amino acid to elongate a peptide chain. Beyond peptides, this strategy is used to create complex molecular hybrids. For instance, researchers have synthesized hybrids of bioactive molecules with amino acids to combine their therapeutic properties in a single compound. nih.gov An example is the synthesis of an aspartame (B1666099) analogue where the asparagine moiety was modified, demonstrating the use of asparagine derivatives in creating new structures with potentially different biological activities. nih.gov These advanced syntheses highlight the role of this compound as a key building block in the development of novel chemical entities.

Exploration of Side-Chain Modifications and Their Impact on Reactivity

The reactivity of this compound is largely dominated by its amide-containing side chain. This functional group is susceptible to several modifications, with deamidation being the most significant and widely studied non-enzymatic reaction.

Deamidation proceeds through a succinimide (B58015) intermediate, a reaction initiated by the nucleophilic attack of the backbone nitrogen atom of the C-terminal adjacent amino acid on the side-chain amide carbon of the asparagine residue. acs.orgresearchgate.net This process is irreversible and results in the release of an ammonia molecule. researchgate.net The subsequent hydrolysis of the succinimide ring can yield a mixture of isomeric products, including L-aspartyl, L-iso-aspartyl, D-aspartyl, and D-iso-aspartyl residues, which can alter the structure and function of peptides and proteins. acs.org The presence of the methyl ester group on the C-terminus does not prevent this degradation pathway. bahargroup.org

The rate of deamidation is not intrinsic to the asparagine residue alone but is heavily influenced by several factors:

Neighboring Residues: The identity of the amino acid on the C-terminal side of the asparagine has a profound effect on the deamidation rate. nih.govnih.gov

pH: The reaction kinetics are pH-dependent. In acidic conditions, the cyclization to form the succinimide intermediate is the rate-determining step. bahargroup.org

Conformation: The local three-dimensional structure and flexibility of the peptide backbone can either facilitate or hinder the intramolecular attack required for succinimide formation. nih.govnih.gov Solvent-exposed and flexible regions, such as complementarity-determining regions (CDRs) in antibodies, are particularly prone to deamidation. acs.org

Another key reaction involving the asparagine side chain, particularly relevant during peptide synthesis, is dehydration. Under the conditions of carboxyl group activation, the side-chain amide can lose water to form a β-cyanoalanine residue. nih.govscite.ai This side reaction can be mitigated by using appropriate side-chain protecting groups or specific coupling reagents. nih.gov

The asparagine side chain can also be intentionally modified for specific applications. For instance, it can be converted to a side-chain acyl hydrazide. These hydrazides are stable but can be activated to form thioesters, which are valuable intermediates in native chemical ligation for producing cyclic peptides and glycoproteins. rsc.org

Table 1: Factors Influencing Asparagine Side-Chain Reactivity

FactorImpact on ReactivityKey Outcome/ObservationReference
Neighboring Amino Acid (C-terminal)Significantly alters the rate of deamidation.The nature of the adjacent residue's side chain influences the ease of nucleophilic attack by the backbone nitrogen. nih.govnih.gov
pHControls the rate-determining step of deamidation.Cyclization is rate-limiting in acidic conditions; hydrolysis of the intermediate can be rate-limiting at higher pH. bahargroup.org
Peptide ConformationDetermines the proximity of reacting groups.Flexible, solvent-exposed regions show higher rates of deamidation. acs.org
Chemical Activation (Peptide Synthesis)Can lead to dehydration of the side-chain amide.Formation of β-cyanoalanine is a known side reaction. nih.govscite.ai

Green Chemistry Principles in the Synthesis of this compound

Traditional methods for the synthesis of amino acid esters, including this compound, often involve harsh reagents like thionyl chloride or gaseous hydrogen chloride in methanol. mdpi.com These processes raise environmental and safety concerns due to their corrosive nature and the generation of hazardous waste. In response, several greener alternatives have been developed, focusing on milder conditions, reduced waste, and the use of more environmentally benign catalysts.

A significant advancement in this area is the use of a trimethylchlorosilane (TMSCl)/methanol system . mdpi.comresearchgate.net This method allows for the direct esterification of L-asparagine at room temperature. The reaction is efficient, proceeds under mild conditions, offers a simple workup procedure, and provides high yields of the desired this compound. mdpi.com Its operational simplicity and avoidance of harsh acids make it a more convenient and environmentally friendly option compared to traditional approaches. mdpi.comgoogle.com

Other green chemistry strategies being explored for amino acid ester synthesis include:

Ionic Liquids: These have been investigated as green catalysts and solvents for the esterification of amino acids, offering an alternative to volatile organic compounds. researchgate.net

Heterogeneous Catalysts: The use of solid acid catalysts, such as sulfonic acid-functionalized resins, is a promising green approach. mdpi.com These catalysts are non-corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, which aligns with the principles of sustainable chemistry. mdpi.com

Novel Reaction Conditions: Researchers have shown that sulfuric acid can effectively catalyze the esterification of amino acids in thin films generated by electrospray ionization. nih.govacs.org This technique allows the reaction to proceed under conditions where it is not observed in the bulk solution, potentially reducing energy consumption and solvent use. nih.govacs.org

Biocatalysis: While more commonly applied to the synthesis of the parent amino acid L-asparagine, enzymatic methods represent a key green chemistry avenue. wikipedia.org The use of enzymes like asparagine synthetase could, in principle, be adapted for the clean and highly specific production of asparagine derivatives. nih.gov

Table 2: Comparison of Synthesis Methods for Amino Acid Methyl Esters

MethodKey Reagents/CatalystReaction ConditionsGreen Chemistry AdvantagesReference
Traditional Acid CatalysisThionyl Chloride or Gaseous HClStrict temperature control (e.g., -5 to 0 °C) or refluxLow (corrosive reagents, potential for hazardous waste) mdpi.com
TMSCl/Methanol SystemTrimethylchlorosilaneRoom TemperatureHigh (mild conditions, simple workup, high yields, operational convenience) mdpi.comresearchgate.net
Ionic Liquid Catalysise.g., 1,3-dimethylimidazolium (B1194174) methanesulfonateVariesModerate (low volatility, potential for recyclability) researchgate.net
Heterogeneous CatalysisSolid Acid ResinsElevated TemperaturesHigh (non-corrosive, easy separation, reusable) mdpi.com

Spectroscopic and Advanced Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Structure Characterization

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a detailed fingerprint of its functional groups. In Methyl L-asparaginate monohydrochloride, the presence of an ester, an amide, and an amine hydrochloride group gives rise to a characteristic FTIR spectrum.

The spectrum is expected to be dominated by several key absorption bands. The carbonyl (C=O) stretching vibrations are particularly informative. The ester carbonyl typically absorbs in the range of 1750-1735 cm⁻¹, while the amide I band (primarily C=O stretch) is expected around 1680-1630 cm⁻¹. The presence of the hydrochloride salt of the primary amine (NH₃⁺) will result in characteristic N-H stretching bands, often broad and appearing in the 3200-2800 cm⁻¹ region. Bending vibrations for the NH₃⁺ group are also anticipated around 1600-1500 cm⁻¹. The C-O stretching of the ester group will likely produce strong bands in the 1300-1000 cm⁻¹ region.

A detailed analysis of the FTIR spectrum allows for the confirmation of these functional groups and can provide insights into intermolecular interactions, such as hydrogen bonding.

Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200-2800N-H Stretch (asymmetric and symmetric)Ammonium (B1175870) (R-NH₃⁺)
~3400 & ~3200N-H Stretch (asymmetric and symmetric)Amide (R-CONH₂)
2960-2850C-H StretchMethylene (-CH₂-) & Methyl (-CH₃)
1750-1735C=O StretchEster (R-COOR')
1680-1630Amide I (C=O Stretch)Amide (R-CONH₂)
1620-1550Amide II (N-H Bend)Amide (R-CONH₂)
1600-1500N-H Bend (asymmetric)Ammonium (R-NH₃⁺)
~1500N-H Bend (symmetric)Ammonium (R-NH₃⁺)
1470-1430C-H BendMethylene (-CH₂-) & Methyl (-CH₃)
1300-1000C-O StretchEster (R-COOR')

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FTIR. While strong absorptions in FTIR correspond to polar bonds, Raman spectroscopy is more sensitive to non-polar or symmetric vibrations.

Table 2: Predicted Raman Shifts and Assignments for this compound

Raman Shift Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000N-H Symmetric StretchAmmonium (R-NH₃⁺)
2960-2850C-H StretchMethylene (-CH₂-) & Methyl (-CH₃)
1750-1735C=O StretchEster (R-COOR')
1680-1630Amide I (C=O Stretch)Amide (R-CONH₂)
1470-1430C-H BendMethylene (-CH₂-) & Methyl (-CH₃)
1100-800C-N StretchAmine/Amide
900-600C-C StretchCarbon Backbone

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the connectivity of atoms, their chemical environment, and the spatial relationships between them.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their neighboring protons. For this compound, distinct signals are expected for the protons of the methyl ester, the α-proton, the β-methylene protons, and the amide protons.

The chemical shift of the α-proton is influenced by the adjacent electron-withdrawing ammonium and ester groups, and it would likely appear as a multiplet due to coupling with the β-methylene protons. The β-methylene protons are diastereotopic, meaning they are in chemically non-equivalent environments, and would be expected to appear as two separate multiplets, each coupled to the α-proton and to each other. The methyl ester protons will give a sharp singlet, typically in the range of 3.7-3.8 ppm. The protons of the primary amide group may appear as two broad singlets, while the protons of the ammonium group are also expected to be broad and their chemical shift can be concentration and solvent dependent.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃3.7 - 3.8Singlet
α-CH4.0 - 4.3Multiplet
β-CH₂2.8 - 3.2Multiplets
-CONH₂7.0 - 8.0Broad Singlets
-NH₃⁺8.0 - 9.0Broad Singlet

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, allowing for the direct observation of the carbon skeleton. In this compound, five distinct carbon signals are expected.

The carbonyl carbons of the ester and amide groups will appear at the downfield end of the spectrum, typically between 170 and 180 ppm. The α-carbon, attached to the nitrogen and the ester group, will be found in the range of 50-60 ppm. The methyl carbon of the ester group will also be in this region, while the β-carbon (methylene) will appear further upfield, around 35-45 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Ester C=O170 - 175
Amide C=O172 - 178
α-C50 - 55
-OCH₃52 - 58
β-CH₂35 - 45

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the complete three-dimensional structure and conformation.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling between protons, confirming the connectivity between the α-proton and the β-methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum, for instance, confirming the assignment of the α-CH and β-CH₂ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close in space, even if they are not directly bonded. This technique would be invaluable for determining the preferred conformation of the molecule in solution by observing spatial proximities between different parts of the molecule.

The application of these advanced NMR methodologies would provide a comprehensive and high-resolution picture of the molecular structure and dynamics of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. For this compound, the primary chromophores—functional groups that absorb UV or visible light—are the amide and the methyl ester moieties.

The presence of the hydrochloride salt is not expected to significantly shift the main absorption bands but may influence the molecular environment and, consequently, the fine structure of the absorption spectrum. The solvent used for analysis also plays a critical role, as polarity can affect the energies of the electronic transitions.

Table 1: Expected Electronic Transitions for this compound

ChromophoreElectronic TransitionExpected Wavelength Range (nm)
Amide (-CONH₂)n → π~210-220
π → π<200
Methyl Ester (-COOCH₃)n → π~200-210
π → π<200

Note: The values in this table are estimations based on typical values for amide and ester chromophores and are not from direct experimental measurement on this compound.

X-ray Diffraction Analysis for Crystalline Structure Determination and Polymorphism

Although a specific crystal structure determination for this compound is not available in the surveyed literature, studies on similar amino acid hydrochlorides provide a framework for what to expect. For instance, the crystal structures of other amino acid hydrochlorides have been determined, revealing details about their space group and unit cell parameters.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in amino acids and their salts. Different polymorphs of a compound can exhibit distinct physical properties, and their study is crucial in fields such as pharmaceuticals and materials science. An XRD study of this compound would be essential to identify any potential polymorphs.

Table 2: Hypothetical Crystallographic Data Table for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1045.6
Z4

Note: The data in this table are hypothetical and serve as an example of the parameters that would be determined from an X-ray diffraction study. They are not based on experimental results for this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular formula is C₅H₁₁ClN₂O₃, with a corresponding molecular weight of approximately 182.61 g/mol . cymitquimica.com The exact mass of the protonated molecule [M+H]⁺ would be a key piece of information obtained from the mass spectrum.

While a specific mass spectrum for this compound is not detailed in the available literature, the fragmentation pathways can be predicted based on the functional groups present. In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.

The likely fragmentation of the this compound cation would involve cleavages at the ester and amide functionalities. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester and cleavage of the bond between the alpha-carbon and the carbonyl carbon.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
147[M - Cl]⁺Loss of the chloride ion
146[M - HCl - H]⁺Loss of hydrogen chloride and a hydrogen radical
129[M - COOCH₃]⁺Loss of the methoxycarbonyl radical
101[M - CONH₂ - CO]⁺Loss of the primary amide and carbon monoxide
88[H₂N-CH-CH₂-CONH₂]⁺Cleavage of the ester bond
59[COOCH₃]⁺Methyl ester fragment

Note: The m/z values and proposed fragments in this table are predicted based on general fragmentation patterns of amino acid esters and have not been confirmed by experimental data for this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to determining the electronic and geometric properties of molecules. For derivatives of amino acids like Methyl L-asparaginate monohydrochloride, methods such as Ab Initio and Density Functional Theory (DFT) are particularly valuable. nih.govlpnu.ua

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Conformations

Ab initio and DFT methods are employed to calculate the optimized molecular geometry and explore the potential energy surface of this compound. nih.gov DFT, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), is effective for analyzing the structure of related amino acids like L-asparagine. researchgate.net These calculations identify the most stable conformations of the molecule by minimizing its energy. For the parent compound L-asparagine, the geometry is optimized to understand intramolecular interactions, such as hydrogen bonding, which dictates its three-dimensional shape. researchgate.net Similar computational approaches would be applied to its methyl ester hydrochloride derivative to determine bond lengths, bond angles, and dihedral angles, providing a detailed structural model.

Prediction of Vibrational Frequencies and Comparative Spectroscopic Analysis

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. These computed frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. mdpi.comresearchgate.net The process involves calculating the harmonic frequencies at the optimized geometry. These theoretical values often have systematic errors, which can be corrected using scaling factors. sphinxsai.com

A Potential Energy Distribution (PED) analysis is typically performed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsion of functional groups. mdpi.com For a molecule like this compound, this would involve identifying the characteristic vibrations of the amine group (N-H stretching), the ester carbonyl group (C=O stretching), the amide carbonyl group, and C-H, C-N, and C-O bonds. mdpi.com

Table 1: Representative Vibrational Mode Assignments (Hypothetical Data Based on Similar Molecules)

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment (PED %)
O-H Stretching 3619 ν(O-H) (100%)
N-H Asymmetric Stretching 3500 νas(NH₂) (100%)
N-H Symmetric Stretching 3450 νs(NH₂) (100%)
C-H Aromatic Stretching 3123 ν(C-H) (95%)
C=O Ester Stretching 1776 ν(C=O) (85%)
C=O Amide Stretching 1708 ν(C=O) (80%)
C-N Stretching 1310 ν(C-N) (60%)

Note: This data is illustrative and based on typical values for similar functional groups found in related molecules. mdpi.com

Analysis of Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Charge Distribution

The electronic properties of a molecule are described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.comaimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.com

For the related L-asparagine zwitterion, the HOMO-LUMO energy gap was calculated to be 0.24 eV, indicating significant reactivity. researchgate.net DFT calculations for this compound would similarly map the electron density distribution of these orbitals. The HOMO is typically localized on electron-rich regions, acting as an electron donor, while the LUMO is on electron-deficient areas, serving as an electron acceptor. aimspress.com

Furthermore, analysis of the Mulliken atomic charge distribution and the Molecular Electrostatic Potential (MEP) map helps to identify reactive sites. irjweb.com The MEP surface visualizes the charge distribution, with negative potential regions (typically colored red) indicating sites for electrophilic attack and positive regions (blue) indicating sites for nucleophilic attack. aimspress.com

Table 2: Calculated Electronic Properties (Based on L-Asparagine Study)

Property Value
HOMO Energy -6.2 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 5.7 eV

Note: Values are representative and based on general findings for amino acids. The specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the solvent. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can map the conformational landscape, identifying the various shapes the molecule can adopt and the energy barriers between them. nih.gov

For this compound, MD simulations can reveal how the molecule behaves in an aqueous environment. The simulations model the explicit interactions between the solute and water molecules, shedding light on the formation of hydrogen bonds and the structure of the solvation shell. Understanding these solvation effects is crucial, as they can significantly influence the molecule's conformation and reactivity. arxiv.org Advanced techniques may leverage machine learning to create more accurate implicit solvent models, enhancing the efficiency of these simulations. arxiv.org

Structure-Reactivity Relationship Predictions and Mechanistic Insights

Computational chemistry provides a powerful framework for predicting the reactivity of molecules. The electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO energy gap and charge distribution, are directly linked to the molecule's chemical behavior. irjweb.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. aimspress.com

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors help quantify the molecule's susceptibility to chemical reactions. irjweb.com The MEP map further clarifies reactivity by identifying the specific atomic sites most likely to engage in electrophilic or nucleophilic interactions. irjweb.com This information is invaluable for predicting how this compound might react with other chemical species and for understanding potential reaction mechanisms at a molecular level. Machine learning models can also be trained on these structural and electronic features to predict reactivity with high precision. nih.gov

Computational Approaches for Enzyme-Substrate Binding and Interaction Dynamics

To understand how this compound interacts with biological targets such as enzymes, computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) are employed. nih.gov L-asparaginase, an enzyme that hydrolyzes L-asparagine, is a probable biological target.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of an enzyme like L-asparaginase. These simulations score different binding poses based on intermolecular forces, identifying the most stable enzyme-substrate complex.

Following docking, MD simulations can be used to study the dynamic stability of this complex and observe the conformational changes that may occur upon binding. nih.gov For a more detailed understanding of the reaction mechanism, QM/MM methods are used. In this approach, the enzyme's active site and the substrate are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. This hybrid method allows for the simulation of chemical bond breaking and formation, providing deep mechanistic insights into the enzymatic hydrolysis of the substrate. nih.gov

Biochemical and Enzymatic Investigations

Enzyme-Catalyzed Reactions Involving Methyl L-Asparaginate Monohydrochloride

Methyl L-asparaginate, as a methyl ester of L-asparagine, is a substrate for enzymes that exhibit amidohydrolase activity, particularly L-asparaginases and other L-selective amidases. The substrate specificity of these enzymes is critical, as they must distinguish between structurally similar amino acids.

L-asparaginases (EC 3.5.1.1) are well-studied enzymes that catalyze the hydrolysis of L-asparagine to L-aspartate and ammonia (B1221849). vanegaslab.org Research demonstrates that these enzymes have a pronounced specificity for L-asparagine. For example, L-asparaginase from Escherichia coli shows a catalytic specificity (kcat/Km) for asparagine that is approximately 10,000 times higher than for its longer-chain homolog, L-glutamine. vanegaslab.orgnih.gov This high degree of specificity is attributed to the precise architecture of the enzyme's active site, which constrains the distance between the substrate's α-carboxyl group and the carboxamide group for effective catalysis. nih.gov

Kinetic studies on L-asparaginases from various sources provide insight into their affinity for the natural substrate, L-asparagine. The L-asparaginase from Vibrio succinogenes has a Michaelis constant (Km) for L-asparagine of 4.78 x 10⁻⁵ M. researchgate.net Similarly, the enzyme from Penicillium digitatum exhibits a Km of 1 x 10⁻⁵ M for L-asparagine. nih.govresearchgate.net While specific kinetic data for this compound is not extensively documented, its structural similarity to L-asparagine suggests it would be recognized and processed by these enzymes. The presence of the methyl ester group in place of a free carboxylate would, however, alter the binding affinity and catalytic rate compared to L-asparagine.

Other related amidases also show strict stereoselectivity. An L-amidase from Ochrobactrum anthropi is noted for its broad substrate range, acting on various L-α-amino acid amides. nih.gov Likewise, an L-amino amidase from Mycobacterium neoaurum is specific for α-amino acid amides with an L-configuration. researchgate.net These enzymes are primarily active on the amide group, and the hydrolysis of methyl L-asparaginate would yield L-aspartate methyl ester and ammonia. Subsequent action by cellular esterases would then hydrolyze the ester to produce L-aspartate.

Kinetic Parameters of L-Asparaginase with Various Substrates
Enzyme SourceSubstrateKm (Michaelis Constant)Relative Specificity (kcat/Km)Reference
Escherichia coliL-Asparagine~15 µM~10,000x higher than L-Glutamine vanegaslab.org
Vibrio succinogenesL-Asparagine47.8 µMNot Reported researchgate.net
Penicillium digitatumL-Asparagine10 µMNot Reported nih.govresearchgate.net
Escherichia coliL-GlutamineNot ReportedBase (1x) vanegaslab.orgnih.gov

Derivatives of amino acids can act as potent inhibitors or modulators of enzyme activity. While specific studies on the inhibitory effects of methyl L-asparaginate derivatives are limited, research on analogous compounds provides a framework for understanding their potential mechanisms.

For instance, phosphonate (B1237965) analogues of aspartyl adenylate, an intermediate in the asparagine synthetase reaction, have been shown to be powerful competitive inhibitors of the bacterial enzyme, with inhibition constants (Ki) in the nanomolar range (10⁻⁷ M). nih.gov This demonstrates that modifying the structure of a substrate or an intermediate can create effective enzyme inhibitors.

In the context of L-asparaginase, other small molecules like glycine (B1666218) have been shown to inhibit enzymatic activity. nih.gov Isothermal titration calorimetry revealed that the presence of glycine significantly reduces the heat produced during the enzymatic conversion of asparagine, indicating an alteration of catalytic function. nih.gov This suggests that derivatives of methyl L-asparaginate could potentially be designed to inhibit asparaginase (B612624) activity.

Furthermore, the concept of allosteric modulation, where a molecule binds to a site other than the active site to influence enzyme function, is well-established for receptors of amino acid derivatives. The N-methyl-D-aspartate (NMDA) receptor, for example, has multiple allosteric sites that bind various agents to positively or negatively regulate receptor activity. nih.govnih.gov These allosteric modulators often possess complex chemical structures, such as phenanthrene (B1679779) derivatives, which can enhance or decrease the receptor's response to its agonists. nih.govuniversityofgalway.ie This principle could be applied to enzymes metabolizing asparagine, where derivatives of methyl L-asparaginate might serve as allosteric modulators, offering a finer level of control over enzyme activity than direct competitive inhibition.

Role in Amino Acid Metabolic Pathways

This compound is expected to first be hydrolyzed by cellular esterases to L-asparagine and methanol (B129727). The resulting L-asparagine is a key player in the central metabolic pathways involving aspartate.

The biosynthesis of asparagine from aspartate is catalyzed by asparagine synthetase (ASNS). nih.gov This crucial enzyme facilitates an ATP-dependent reaction where aspartate and glutamine are converted into asparagine and glutamate. nih.gov The reaction mechanism involves the activation of aspartate's carboxyl group to form a β-aspartyl-AMP intermediate, which is then attacked by ammonia derived from the hydrolysis of glutamine. nih.gov Therefore, the L-asparagine released from methyl L-asparaginate would not be a direct substrate for ASNS but rather the product of its activity. However, cellular levels of asparagine can influence ASNS expression through feedback mechanisms.

L-aspartate itself is a pivotal metabolite, serving as a precursor for the biosynthesis of several other essential amino acids, including methionine, threonine, lysine (B10760008), and isoleucine. nih.gov It directly links amino acid metabolism with the tricarboxylic acid (TCA) cycle, as it can be synthesized from the TCA intermediate oxaloacetate via transamination. youtube.com The metabolic network is tightly regulated; for instance, asparagine synthetase expression is induced under conditions of amino acid starvation as part of the cellular stress response. nih.govembopress.org

Key Enzymes in Aspartate and Asparagine Metabolism
EnzymeReaction CatalyzedMetabolic RoleReference
Asparagine Synthetase (ASNS)Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPiBiosynthesis of asparagine nih.gov
L-AsparaginaseL-Asparagine + H₂O → L-Aspartate + NH₃Catabolism of asparagine researchgate.net
Aspartate TransaminaseOxaloacetate + Glutamate ⇌ Aspartate + α-KetoglutarateLinks TCA cycle and amino acid metabolism youtube.com
Aspartate Kinase (AK)Aspartate + ATP → β-Aspartyl-phosphate + ADPFirst step in the biosynthesis of lysine, methionine, and threonine from aspartate nih.gov

The metabolic fate of this compound in a biological system begins with its biotransformation into its constituent parts: L-asparagine and methanol. This hydrolysis is likely catalyzed by non-specific carboxylesterases present in cells and plasma.

Once L-asparagine is released, it enters the endogenous amino acid pool and undergoes several metabolic processes:

Protein Synthesis: As one of the 20 proteinogenic amino acids, L-asparagine is incorporated into polypeptide chains during translation.

Catabolism: The primary catabolic pathway for L-asparagine is its hydrolysis to L-aspartate and ammonia, a reaction catalyzed by the enzyme L-asparaginase. researchgate.net

Nitrogen Storage and Transport: Due to its high nitrogen-to-carbon ratio, asparagine serves as a crucial molecule for nitrogen storage and transport in many organisms. nih.gov

The L-aspartate produced from asparagine catabolism can be further metabolized. It can be deaminated to oxaloacetate, which then enters the TCA cycle to be used in energy production. youtube.com Alternatively, it can serve as a nitrogen donor in various transamination reactions or act as a precursor for the synthesis of other biomolecules, including nucleotides.

The methanol produced from the initial hydrolysis step is metabolized primarily in the liver by alcohol dehydrogenase to formaldehyde, which is subsequently oxidized to formic acid and finally to carbon dioxide and water.

Proteomics Research Applications of this compound

In the field of proteomics, which involves the large-scale study of proteins, small molecules like this compound can serve as valuable chemical tools. While direct applications are emerging, its potential lies in probing protein function and modification.

Protein methylation is a significant post-translational modification (PTM) that is extensively studied using mass spectrometry-based proteomics. nih.gov While this typically refers to methylation on lysine and arginine residues, the use of isotopically labeled small molecules is a cornerstone of quantitative proteomics. Methyl L-asparaginate could be synthesized with a heavy isotope label (e.g., ¹³C or ¹⁵N in the asparagine backbone or ¹³C or ²H in the methyl group). This would enable its use in metabolic labeling studies to trace the incorporation and turnover of asparagine in proteins and its conversion through metabolic pathways.

Furthermore, methyl L-asparaginate can be used in chemical proteomics to study asparagine-binding proteins. It can be employed as a competitive ligand in chemical affinity chromatography experiments to identify and isolate enzymes like asparaginases or other proteins that specifically interact with asparagine or its derivatives.

The compound could also be utilized in studies of protein deamidation, a common non-enzymatic PTM where asparagine residues are converted to aspartic or isoaspartic acid. By serving as a substrate or inhibitor in in vitro assays with enzymes that repair or are affected by these modifications, methyl L-asparaginate could help elucidate the mechanisms of protein aging and damage.

Biochemical Signaling Pathways Influenced by Asparagine Metabolites

The metabolism of asparagine is intricately linked to the regulation of key signaling pathways that govern cellular growth, proliferation, stress responses, and metabolic homeostasis. While L-asparagine is the primary signaling molecule, its derivatives, such as the laboratory compound this compound, are understood to influence these pathways following intracellular conversion to L-asparagine. Research has identified several critical signaling nodes that are responsive to the availability of asparagine and its metabolites.

The mTORC1 Signaling Axis

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and anabolism, responding to a variety of environmental cues, including nutrient availability. Asparagine has emerged as a significant activator of mTORC1 signaling. embopress.orgnih.gov Studies have demonstrated that asparagine can stimulate the mTORC1 pathway, promoting the phosphorylation of its downstream targets, such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.gov This activation is crucial for processes like protein synthesis and cell proliferation. biorxiv.org

Mechanistically, asparagine activates mTORC1 through a distinct pathway that is independent of the well-characterized Rag GTPases, which mediate signaling from other amino acids like leucine. cancer.govnih.gov Instead, asparagine-mediated mTORC1 activation requires the ADP-ribosylation factor 1 (Arf1) GTPase. nih.govnih.gov This independent mechanism underscores the unique regulatory role of asparagine in cellular sensing. Both the Rag-dependent and the asparagine-driven Rag-independent pathways ultimately converge at the lysosome for mTORC1 activation. cancer.govnih.gov

In specific physiological contexts, such as in adipose tissues, the asparagine-mTORC1 axis has been shown to be particularly impactful. Supplementation with asparagine enhances mTORC1 signaling, which in turn boosts thermogenesis and glycolysis. embopress.orgnih.gov This is achieved by promoting the expression of key thermogenic genes and glycolytic enzymes. embopress.org Furthermore, maintaining mTORC1 activity is a critical function of asparagine, especially under conditions of mitochondrial stress, such as the inhibition of the electron transport chain (ETC). biorxiv.orgbiorxiv.org Exogenous asparagine can rescue mTORC1 activity that is impaired by ETC inhibition, highlighting its role as a key cellular signal of mitochondrial respiration. biorxiv.orgbiorxiv.org

The Amino Acid Response (AAR) and Activating Transcription Factor 4 (ATF4)

Cells have evolved sophisticated stress response pathways to cope with nutrient deprivation. The Amino Acid Response (AAR) is a key pathway activated by the limitation of one or more amino acids. A central mediator of this response is Activating Transcription Factor 4 (ATF4). nih.gov Asparagine levels are a critical determinant of ATF4 activity. biorxiv.org

Depletion of intracellular asparagine, for instance through treatment with the enzyme L-asparaginase, leads to the robust activation of ATF4. biorxiv.orgnih.gov ATF4, in turn, is a transcription factor that drives the expression of genes involved in amino acid synthesis and transport to restore cellular homeostasis. biorxiv.org A primary and well-documented target of ATF4 is the asparagine synthetase (ASNS) gene. biorxiv.orgnih.gov This creates a feedback loop where asparagine depletion triggers ATF4, which then induces ASNS expression to increase the de novo synthesis of asparagine. nih.gov This response is a critical component of how cells, particularly cancer cells, adapt to nutrient-poor environments or hypoxia. nih.gov The activation of ATF4 is also linked to the unfolded protein response (UPR), another stress pathway that can induce ASNS expression. frontiersin.orgnih.gov

Other Influential Signaling Pathways

Beyond mTORC1 and ATF4, asparagine metabolites influence other significant signaling pathways.

AMP-activated protein kinase (AMPK) Pathway : Asparagine has been identified as a negative regulator of the AMPK pathway. nih.gov It can directly bind to LKB1, an upstream kinase and suppressor of AMPK, thereby inhibiting AMPK activity. nih.gov Since AMPK is a critical sensor of cellular energy status that is activated under low energy conditions to halt anabolic processes, its inhibition by asparagine signals a state of nutrient sufficiency.

Mitogen-Activated Protein Kinase (MAPK) Pathway : Conversely, the depletion of asparagine can lead to the activation of the MAPK pathway. researchgate.net This activation can subsequently engage other downstream effectors to support amino acid uptake and cell survival under stress. researchgate.net

Cancer-Related Signaling : In the context of oncology, the influence of asparagine on signaling is particularly relevant. In various cancers, ASNS is overexpressed and promotes proliferation, chemoresistance, and metastasis. frontiersin.orgresearchgate.net For example, in breast cancer cells, ASNS is a target of IGF1/IGF2-dependent anabolic signaling. nih.gov In colorectal cancers with mutated KRAS, ASNS expression is often upregulated via the PI3K-AKT-mTOR pathway. frontiersin.org This highlights the integration of asparagine metabolism with major cancer-driving signaling networks.

Table 1: Summary of Key Signaling Pathways Influenced by Asparagine Metabolites

Signaling PathwayEffect of High Asparagine LevelsEffect of Low Asparagine Levels (Depletion)Key Mediators & Downstream EffectsReferences
mTORC1 ActivationInhibitionArf1, S6K1, 4E-BP1; Promotes protein synthesis, cell growth, thermogenesis, glycolysis embopress.orgnih.govbiorxiv.orgcancer.govnih.gov
ATF4 / AAR RepressionActivationGCN2, PERK; Induces ASNS transcription to restore asparagine levels biorxiv.orgnih.govnih.gov
AMPK InhibitionNo direct effect reportedLKB1; Signals nutrient sufficiency, allows anabolic processes nih.gov
MAPK No direct effect reportedActivationMYC, SLC7A5; Supports amino acid uptake under stress researchgate.net
PI3K-AKT Activated (downstream effect)No direct effect reportedKRAS (in some cancers); Induces ASNS expression frontiersin.org

Table 2: Detailed Research Findings on Asparagine-Modulated Signaling

Research AreaKey FindingModel SystemImplicationReferences
Metabolic Regulation Asparagine supplementation reinforces mTORC1 signaling, boosting thermogenesis and glycolysis.Brown and beige adipocytes, MiceAsparagine bioavailability impacts systemic energy homeostasis. embopress.orgnih.gov
Cancer Biology Asparagine depletion activates the GCN2-eIF2-ATF4 pathway, increasing ASNS expression and contributing to tumor adaptation to nutrient stress.Solid tumor cell lines (fibrosarcoma, colorectal adenocarcinoma)ASNS is a key factor in tumor survival under nutrient deprivation. nih.gov
Molecular Mechanism Asparagine and glutamine activate mTORC1 independently of Rag GTPases, requiring Arf1.Mouse Embryonic Fibroblasts (MEFs)Reveals a distinct mechanism for amino acid sensing by mTORC1. cancer.govnih.gov
Cancer Metastasis ASNS expression is strongly correlated with the metastatic behavior of breast cancer.Breast cancer cell linesASNS promotes epithelial-to-mesenchymal transition and metastasis. frontiersin.orgnih.gov
Mitochondrial Homeostasis Exogenous asparagine rescues mTORC1 inhibition and ATF4 activation caused by impaired mitochondrial respiration.Cancer cell linesAsparagine acts as a crucial cellular signal of mitochondrial function. biorxiv.org

Role in Biological Systems and Pathways

Neurobiological Research and Potential Neuromodulatory Roles of Asparagine Esters

Asparagine itself is a non-essential amino acid that plays a role in the metabolic regulation of brain and nerve tissue. researchgate.net It is required for the normal development of the brain. wikipedia.org The esterification of asparagine, creating compounds like Methyl L-asparaginate, can alter its properties, such as its ability to cross cell membranes, which is a useful characteristic in research settings.

L-aspartate, a close structural analog of L-asparagine, is known to act as an excitatory neurotransmitter by interacting with excitatory amino acid transporters and receptors. nih.gov While L-asparagine itself does not have the same direct excitatory effects, its metabolism is closely linked to the glutamate-glutamine cycle, a key process in neurotransmission. nih.gov Asparagine is transported into the brain, and its supplementation has been studied for its potential to influence the levels of neurotransmitter amino acids. nih.gov

Research on asparagine esters in this context is still emerging. However, amino acid esters are often utilized in research to artificially increase intracellular concentrations of the corresponding amino acid, which can help in studying transport mechanisms and their downstream effects. For instance, amino acid esters can permeate biological membranes and are then hydrolyzed by intracellular esterases, leading to an accumulation of the free amino acid within the cell. This technique could be applied to study the effects of elevated asparagine levels on neuronal cells and their interaction with transport systems.

The modulation of synaptic transmission is a key area of neurobiological research. While direct studies on Methyl L-asparaginate monohydrochloride are scarce, the parent amino acid, asparagine, is known to be crucial for normal brain function. wikipedia.org Its deficiency can lead to severe neurological impairments. researchgate.net General anesthetics, for example, are known to depress excitatory synaptic transmission, often by modulating glutamatergic synapses. nih.gov Understanding the role of amino acids like asparagine and their derivatives could provide insights into the mechanisms underlying synaptic plasticity and neurological health.

Studies on related compounds offer some clues. For example, research on glycine (B1666218) transporters has shown the importance of amino acid transport in maintaining the precision of synaptic transmission. researchgate.net The use of asparagine esters in experimental models could help elucidate the specific roles of asparagine in synaptic function, potentially revealing new aspects of neuromodulation.

Cellular Metabolism and Proliferation Studies

Asparagine is a critical component for cell proliferation and function. nih.gov Healthy cells can synthesize asparagine, but certain cancer cells become dependent on an external supply. nih.govnih.gov Asparagine esters can serve as a tool to manipulate intracellular asparagine levels and study its impact on cellular metabolism.

Asparagine metabolism is interconnected with cellular energy homeostasis. The synthesis of asparagine from aspartate and glutamine is an ATP-dependent reaction. wikipedia.org In adipose tissues, asparagine has been shown to stimulate the mTORC1 signaling pathway, which in turn promotes thermogenesis and glycolysis. embopress.org

Depletion of asparagine, as occurs in treatment with L-asparaginase, can lead to a metabolic shutdown, characterized by a reduction in both glycolysis and oxidative phosphorylation, mitochondrial damage, and an increase in reactive oxygen species (ROS). nih.gov This highlights the importance of asparagine in maintaining mitochondrial function and redox balance. Autophagy is activated as a survival mechanism in response to asparagine depletion to clear damaged mitochondria and reduce ROS levels. nih.gov The use of asparagine esters could potentially reverse these effects by replenishing intracellular asparagine, thereby helping to study the intricate connections between asparagine availability and cellular bioenergetics.

Metabolic ParameterEffect of Asparagine DepletionPotential Role of Asparagine/Asparagine Esters
Glycolysis ReducedSupports glycolytic activity
Oxidative Phosphorylation ReducedMaintains mitochondrial respiratory function
Mitochondrial Integrity DamagedProtects against mitochondrial stress
Reactive Oxygen Species (ROS) IncreasedHelps in maintaining redox balance
Autophagy ActivatedModulates cellular stress responses

Asparagine plays a multifaceted role in the synthesis of macromolecules essential for cell growth. It serves as an amino acid exchange factor, where intracellular asparagine is exchanged for extracellular amino acids, thereby regulating the intracellular amino acid pool necessary for protein synthesis. exlibrisgroup.comresearchgate.net This exchange mechanism also influences the uptake of serine, a key precursor for nucleotide synthesis. exlibrisgroup.comresearchgate.net Consequently, asparagine helps coordinate protein and nucleotide synthesis. exlibrisgroup.comresearchgate.net

The biosynthesis of pyrimidines, a class of nucleotides, utilizes aspartate, which can be derived from asparagine. youtube.combyjus.com Furthermore, asparagine itself is directly incorporated into proteins during translation. wikipedia.org The regulation of the asparagine synthetase (ASNS) gene is tightly controlled and is induced by amino acid starvation, indicating the cell's effort to maintain asparagine levels for survival and growth. nih.govscholaris.ca

Macromolecule SynthesisRole of Asparagine
Protein Synthesis - Direct incorporation into polypeptide chains. wikipedia.org- Acts as an exchange factor for other amino acids. exlibrisgroup.comresearchgate.net
Nucleotide Synthesis - Influences serine uptake, a precursor for nucleotides. exlibrisgroup.comresearchgate.net- Its derivative, aspartate, is a precursor for pyrimidine (B1678525) synthesis. youtube.combyjus.com

Research in Disease Models: Focus on Amino Acid Metabolism Disruption

The disruption of amino acid metabolism is a hallmark of several diseases, including certain cancers and genetic disorders. Asparagine metabolism has been a significant focus in this area of research. nih.govnih.govmdpi.com

Asparagine Synthetase Deficiency (ASNSD) is a rare genetic disorder caused by mutations in the ASNS gene, leading to an inability to synthesize asparagine. nih.govmdpi.com This results in severe neurological symptoms, including microcephaly and seizures, underscoring the critical role of asparagine in brain development and function. researchgate.netnih.gov Metabolomic studies on cells from ASNSD patients have shown that asparagine deprivation leads to widespread metabolic disruptions, including significant decreases in TCA cycle intermediates. researchgate.netnih.gov

In the context of cancer, particularly acute lymphoblastic leukemia (ALL), some cancer cells have low expression of asparagine synthetase and are therefore dependent on extracellular asparagine for their proliferation. nih.govmdpi.com This dependency is exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine, leading to cancer cell death. nih.govmdpi.com However, resistance can develop through the upregulation of ASNS. nih.govresearchgate.net Research into the metabolic adaptations of cancer cells to asparagine restriction is ongoing, with a focus on identifying new therapeutic targets. nih.govmdpi.com The use of asparagine esters in these disease models could be valuable for investigating the precise mechanisms of asparagine-dependent survival and proliferation.

Disease ModelKey Metabolic DisruptionRelevance of Asparagine/Asparagine Esters
Asparagine Synthetase Deficiency (ASNSD) Inability to synthesize asparagine, leading to systemic depletion. researchgate.netnih.govStudying the metabolic consequences of asparagine deprivation and the potential for replacement therapies.
Acute Lymphoblastic Leukemia (ALL) Dependence on extracellular asparagine due to low ASNS expression. nih.govmdpi.comUnderstanding the mechanisms of L-asparaginase therapy and resistance.
Solid Tumors Varied dependence on asparagine and adaptation to its restriction. mdpi.comInvestigating the role of asparagine in tumor growth and metastasis. nih.gov

Investigation in L-Asparagine Depletion Strategies for Oncology Research

The depletion of the amino acid L-asparagine is a key therapeutic strategy in the treatment of certain cancers, most notably Acute Lymphoblastic Leukemia (ALL). nih.gov This approach is based on the observation that some cancer cells have a limited capacity to synthesize their own L-asparagine and are therefore dependent on external sources for their growth and survival. nih.govmdpi.com The primary method for achieving L-asparagine depletion is through the administration of the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). nih.govnih.gov

While extensive research has been conducted on various forms of L-asparaginase and their efficacy in depleting circulating L-asparagine, there is no direct evidence in the scientific literature to suggest that This compound is utilized as part of these depletion strategies in a clinical or in vivo research context. Its role appears to be that of a laboratory reagent, potentially used in in vitro assays to study the kinetics of L-asparaginase or as a source of L-asparagine in cell culture media for research purposes. cymitquimica.comnih.govnih.gov

Role in Amino Acid Homeostasis in Pathological Conditions

Amino acid homeostasis is critical for normal cellular function, and its dysregulation is a hallmark of various pathological conditions, including cancer. nih.gov L-asparagine, in particular, has been identified as a crucial regulator of amino acid homeostasis in cancer cells. ilo.orgresearchgate.net It functions not only as a building block for protein synthesis but also as an amino acid exchange factor, where intracellular asparagine is exchanged for extracellular amino acids, thereby influencing the intracellular amino acid pool. ilo.orgresearchgate.netnih.gov This exchange mechanism is vital for supporting the metabolic demands of rapidly proliferating cancer cells. ilo.orgnih.gov

Despite the clear importance of L-asparagine in maintaining amino acid balance in pathological states, there is no scientific literature to indicate that This compound has a direct role in modulating amino acid homeostasis in these conditions. Its application is likely restricted to a research tool for investigating the fundamental mechanisms of amino acid transport and metabolism in a controlled laboratory environment. cymitquimica.com The modification of the carboxyl group to a methyl ester in This compound may alter its transport and metabolism compared to L-asparagine, making it a specific tool for studying certain amino acid transporters or metabolic pathways. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Peptide Synthesis

The synthesis of peptides, chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and pharmaceutical research. Methyl L-asparaginate monohydrochloride offers a strategically protected form of asparagine for incorporation into these complex molecules, particularly in solution-phase methodologies.

Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology where a peptide chain is incrementally built on a solid polymer support, or resin. In the most common SPPS strategy, Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the first amino acid is anchored to the resin via its C-terminal carboxylic acid. Subsequent Nα-Fmoc protected amino acids are then sequentially coupled and deprotected.

The use of this compound, with its C-terminal methyl ester, is not standard for the initial anchoring to common resins like Wang or 2-chlorotrityl resin, which require a free carboxyl group. However, it can be relevant in specific, advanced SPPS strategies such as fragment condensation, where pre-synthesized, protected peptide fragments are coupled together on the solid support.

A significant challenge with incorporating asparagine (Asn) into a peptide sequence, regardless of the method, is the propensity for the side-chain amide to react with the backbone, forming an aspartimide intermediate. ethz.ch This rearrangement can occur during the base-catalyzed Fmoc-deprotection step (typically with piperidine) and can lead to a mixture of products, including α- and β-peptides, as well as racemization at the aspartic acid residue. ethz.chdelivertherapeutics.com To mitigate this, various strategies are employed, often involving the use of side-chain protecting groups on the asparagine residue. nih.gov

Strategy Description Advantages Challenges
Side-Chain Protection The side-chain amide is protected with a bulky group, such as Trityl (Trt) or Methoxytrityl (Mtt).Reduces aspartimide formation by sterically hindering the side-chain cyclization.Can require stronger acidic conditions for final cleavage, potentially affecting other sensitive residues.
Unprotected Side Chain Fmoc-Asn-OH is used directly.Simpler starting material.High risk of aspartimide formation, leading to impurities. nih.gov
Modified Coupling Reagents Use of specific activating agents or additives (e.g., Oxyma Pure) can suppress the side reaction.Can be effective without needing extra protection/deprotection steps.Efficiency can be sequence-dependent.
Backbone Protection Introduction of a protecting group on the backbone nitrogen following the Asn residue.Highly effective at preventing cyclization.Adds complexity and extra synthetic steps.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, offers flexibility and is highly scalable. nih.gov this compound is well-suited for this approach. In a typical reaction, the compound serves as the C-terminal component. Its alpha-amino group, protected as a hydrochloride salt, is deprotected in situ by adding a non-nucleophilic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

This free amine is then ready to be coupled with the carboxyl group of an incoming N-protected amino acid (e.g., an Fmoc- or Boc-protected amino acid). The coupling is facilitated by a reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU, which activates the carboxylic acid. The methyl ester on the asparaginate component effectively protects its C-terminus from participating in the reaction. Following the coupling, the resulting dipeptide can be purified, and the N-terminal protecting group can be removed to allow for the addition of the next amino acid in the sequence. google.com

Development of Novel Coordination Complexes and Metal-Organic Frameworks Featuring Asparaginate Ligands

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. scispace.com When these ligands are organic molecules capable of bridging multiple metal centers, they can form extended, often porous, crystalline structures called Metal-Organic Frameworks (MOFs). libretexts.org

This compound can serve as a precursor to the asparaginate ligand. Through hydrolysis of the methyl ester and deprotonation, the asparagine molecule can offer multiple coordination sites for metal ions, including the α-amino group, the α-carboxylate group, and the side-chain amide group. The ability of these functional groups to bind metal ions allows asparaginate to act as a "metalloligand," a coordination complex that can itself bind to other metal centers to build larger structures. researchgate.netaminer.org

The specific geometry of the asparaginate ligand, combined with the preferred coordination geometry of the metal ion, dictates the final structure of the resulting complex or MOF. scispace.com These materials are of significant research interest due to their high porosity and tunable structures, which make them promising for applications in gas storage, separation, and catalysis. nih.gov

Exploration in Nonlinear Optical (NLO) Material Development and Optoelectronic Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, enabling applications such as frequency conversion and optical switching. tcichemicals.comtcichemicals.com Amino acids and their derivatives have emerged as a promising class of organic NLO materials. bohrium.com

The NLO properties of these molecules often arise from their non-centrosymmetric crystal structures, a prerequisite for second-harmonic generation (SHG), where light of one frequency is converted to light of double that frequency. L-asparagine, as a chiral molecule, crystallizes in such a non-centrosymmetric space group (P2₁2₁2₁). nih.gov The presence of a proton donor group (-NH₃⁺) and a proton acceptor group (-COO⁻) in the zwitterionic form creates a significant molecular dipole moment, which contributes to the material's NLO response. nih.gov Research on L-asparagine monohydrate and related compounds has demonstrated their potential for optoelectronic and photonic applications. bohrium.comnih.gov

The SHG efficiency of these materials is often compared to a standard inorganic NLO crystal, potassium dihydrogen phosphate (B84403) (KDP). Studies on modified amino acid crystals have shown significantly higher efficiencies.

Compound Crystal System Key Feature Relative SHG Efficiency (vs. KDP)
L-asparagine monohydrate (LAM)OrthorhombicNatural amino acid crystal with hydrogen bonding networks. nih.govVaries with crystal quality
L-aspartic acid thioacetamide (B46855) (LATA)OrthorhombicCo-crystal of an amino acid with a molecule containing a C=S bond. bohrium.com2.4 times that of KDP bohrium.com

The investigation into compounds like this compound is part of a broader effort to synthesize and engineer novel organic crystals with enhanced stability, transparency, and NLO efficiency for advanced laser and communication technologies.

Potential in Carbon Capture Technologies and Amino Acid Salt-Based Absorbents

Carbon capture and storage (CCS) is a critical technology for mitigating the atmospheric concentration of carbon dioxide (CO₂). A leading method involves the use of chemical solvents to absorb CO₂ from industrial flue gases. dtu.dk While aqueous alkanolamine solutions are the current standard, they suffer from drawbacks like high regeneration energy, corrosiveness, and volatility. mdpi.com

Aqueous alkaline salts of amino acids have emerged as a promising green alternative. bohrium.com Like alkanolamines, they possess an amine functional group that can react reversibly with CO₂, but they also offer several advantages, including negligible volatility, higher resistance to oxidative degradation, and lower toxicity. dtu.dkutwente.nl

Amino acid salt solutions, such as those prepared from potassium asparaginate, function by the chemical absorption of CO₂. The reaction is pH-dependent, with the deprotonated amino group reacting with CO₂ to form a carbamate. The solvent can be regenerated by heating, which reverses the reaction and releases the captured CO₂ for storage or utilization. dtu.dk

Research has focused on optimizing the CO₂ absorption capacity and kinetics of various amino acid salt systems. Encapsulating these salts into solid polymer matrices to create hydrogel particles has been shown to significantly increase the absorption rate by enlarging the contact area between the CO₂ and the absorbent. rsc.org

Absorbent System CO₂ Concentration CO₂ Uptake (mg CO₂ / g absorbent) Key Finding
Liquid AAS Hydrogel Particles (LAHPs)15.0 vol%62.8Effective for post-combustion capture. rsc.org
Liquid AAS Hydrogel Particles (LAHPs)0.5 - 1.0 vol%53.1Suitable for CO₂ removal in enclosed systems. rsc.org
Potassium Sarcosinate in Ethylene Glycol/HydrogelPure CO₂36.5 (avg. over 11 cycles)Demonstrates regenerability with a higher boiling point solvent. rsc.org

The study of asparagine derivatives and other amino acid salts is a key area in the development of more efficient, scalable, and environmentally benign technologies for global carbon management. mdpi.com

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification of Methyl L-asparaginate Monohydrochloride

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating the components of a mixture. For this compound, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives due to its high resolution and sensitivity. nih.govacs.org The development of a robust HPLC method is critical for the accurate quantification of this compound.

A specific reverse-phase (RP) HPLC method has been established for the analysis of this compound. nih.gov This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. nih.gov For complex mixtures containing multiple amino acids, including asparagine, and other compounds like preservatives, reversed-phase cation-exchange columns can be employed. nih.gov Such methods can utilize LC/MS compatible mobile phases, avoiding the need for ion-pairing reagents. nih.gov

The separation of underivatized amino acids like asparagine can be challenging. acs.org Mixed-mode columns that combine reverse-phase and ion-exchange mechanisms are effective for separating closely related amino acids such as aspartic acid and asparagine. researchgate.net These methods are compatible with various detectors, including UV, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), and Mass Spectrometry (MS). researchgate.net

For enhanced detection, especially at low concentrations, pre-column or post-column derivatization is often employed. nih.govwiley.com Reagents like o-phthaldialdehyde (OPA) react with amino acids to form fluorescent derivatives, which can be detected with high sensitivity. nih.govwiley.com A highly sensitive assay using OPA derivatization followed by RP-HPLC on a C18 column can detect picomole levels of asparagine. nih.gov

TechniqueColumnMobile Phase / EluentDetectionAnalyte(s)Key Findings
Reverse Phase (RP) HPLCNewcrom R1Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility). nih.govUV, MS. nih.govThis compound. nih.govScalable method suitable for impurity isolation and pharmacokinetic studies. nih.gov
RP-Cation-Exchange HPLCPrimesep 100LC/MS compatible mobile phase. nih.govELSD, UV. nih.govAsparagine, glutamic acid, proline, arginine, methyl paraben, propyl paraben. nih.govValidated for quantitation of underivatized amino acids in complex mixtures without ion-pairing reagents. nih.gov
Mixed-Mode HPLC (RP/Ion-Exchange)Obelisc RAcetonitrile/Water with Ammonium (B1175870) Formate (AmFm) or Ammonium Acetate (B1210297) (AmAc) buffer. researchgate.netELSD, CAD, UV, LC/MS. researchgate.netAspartic acid, Asparagine. researchgate.netEffectively separates underivatized, structurally similar amino acids. researchgate.net
RP-HPLC with Pre-column DerivatizationAltex Ultrasphere-ODS C1850 mM sodium acetate buffer (pH 5.9) with 30% methanol (B129727) (isocratic). nih.govFluorescence (o-phthaldialdehyde derivatization). nih.govL-asparagine, L-aspartate, L-glutamate, L-glutamine. nih.govHighly sensitive assay, capable of detecting picomole amounts of asparagine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, amino acids, including this compound, are generally non-volatile and require derivatization to increase their volatility for GC analysis.

A common approach involves converting the amino acids into more volatile silyl (B83357) derivatives. rsc.org For instance, amino acids like asparagine and glutamine can be derivatized to their N,O(S)-tert-butyldimethylsilyl (TBDMS) derivatives in a single step using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide in acetonitrile. rsc.org This method avoids losses from evaporation steps and allows for direct injection into the GC. rsc.org The resulting TBDMS derivatives produce characteristic mass spectra, making them suitable for GC-MS analysis and selected ion monitoring at the picomole level. rsc.org The NIST Chemistry WebBook provides mass spectrum data for asparagine derivatized with trimethylsilyl (B98337) (TMS) groups, such as the 3TMS and 4TMS derivatives, which are useful for identification. researchgate.netresearchgate.net

Another derivatization agent used is ethyl chloroformate, which allows for the characterization of N-methylated amino acids by GC-MS. nih.gov This method is significant as it helps generate mass spectral data for various methylated amino acids, which can serve as biomarkers in metabolomic studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for metabolomic studies, offering high sensitivity and selectivity for the analysis of amino acids in complex biological matrices. arxiv.orgnih.gov This technique can be used for the high-throughput quantification of numerous metabolites, including all 20 proteinogenic amino acids and their derivatives. arxiv.org

LC-MS/MS methods can be developed to study the effects of drugs on amino acid metabolism in cell cultures. arxiv.org For example, an LC-MS/MS platform was created to quantify 29 different metabolites to investigate the impact of L-asparaginase on amino acid metabolism in cancer cells. arxiv.org The high sensitivity of LC-MS allows for the direct analysis of underivatized amino acids, which simplifies sample preparation and reduces analysis time compared to traditional HPLC methods that require derivatization. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for separating polar intracellular metabolites, providing better resolution. arxiv.org The combination of LC with tandem MS (MS/MS) is particularly powerful for identifying and quantifying specific deamidation sites in peptides, such as the conversion of asparagine to aspartic acid or isoaspartic acid. scielo.br

Capillary Electrophoresis for High-Resolution Amino Acid Analysis

Capillary Electrophoresis (CE) is an efficient separation technique driven by an electric field, offering advantages such as high efficiency, low cost, and simple operation. nih.gov It has become a prominent method for amino acid analysis in fields like biotechnology and medical diagnostics. nih.gov

CE provides significantly shorter analysis times compared to traditional HPLC methods for separating peptides and their degradation products, such as those containing asparagine. swri.org It can be used to analyze underivatized amino acids and sugars simultaneously, with separation achieved in under 30 minutes. acs.org In CE, solutes migrate based on their mass-to-charge ratio, allowing acidic amino acids to migrate faster than neutral or basic ones. acs.org

Different detection methods can be coupled with CE. While some amino acids have weak intrinsic UV absorption, sensitivity can be enhanced by adding UV-absorbing compounds to the buffer for indirect UV detection. nih.govresearchgate.net Other detection methods include fluorescence detection (CE-LIF), which requires derivatization but offers very high sensitivity, and electrochemical detection (CE-EC). nih.gov For comprehensive analysis, coupling CE with electrospray ionization mass spectrometry (CE-ESI-MS) allows for the determination of underivatized amino acids by using a low pH electrolyte to confer a positive charge on all amino acids. nih.gov

TechniqueCapillary / ConditionsBuffer / ElectrolyteDetectionKey Findings
Capillary Zone Electrophoresis (CZE)Fused silica (B1680970) capillary. swri.orgProprietary buffer system (pH 12.0). researchgate.netIndirect UV at 254nm. researchgate.netFast and convenient method for analyzing underivatized amino acids compared to HPLC. researchgate.net
Simultaneous Sugar and Amino Acid Analysis100 cm capillary, -25 kV separation voltage. acs.org20 mM benzoate, 0.5 mM MTAB (pH 12.0). acs.orgUV at 225 nm. acs.orgSeparation of a range of underivatized sugars and amino acids achieved in under 30 minutes. acs.org
CE-ESI-MS50 μm i.d. × 100 cm fused-silica capillary, 30 kV voltage. nih.gov1 M formic acid. nih.govPositive ion mode ESI-MS. nih.govOptimal for simultaneous analysis of free amino acids by conferring a positive charge at low pH. nih.gov

Electrochemical and Potentiometric Sensor Development for Amino Acid Detection

Electrochemical and potentiometric sensors offer a promising avenue for the rapid and sensitive detection of amino acids. researchgate.net These biosensors can be designed for high selectivity and are applicable in various fields, including clinical diagnostics. researchgate.net

Electrochemical biosensors have been developed for the detection of asparagine in biological samples. One such sensor utilizes the enzyme L-asparaginase, which breaks down asparagine into aspartic acid and ammonia (B1221849). The enzyme can be immobilized on an electrode, and the resulting electrochemical signal is proportional to the asparagine concentration. Various materials, such as polyvinyl alcohol and hydrosol gel on a nylon membrane, have been used for immobilization to achieve a fast response.

Potentiometric sensors, a type of electrochemical sensor, measure the potential difference between two electrodes. Enantioselective potentiometric sensors have been constructed using optically active polyaniline films to discriminate between L- and D-isomers of amino acids like phenylalanine. These sensors exhibit a Nernstian response, with the slope of the response being dependent on the concentration of the specific enantiomer.

The development of these sensors often involves modifying the electrode surface to enhance sensitivity and selectivity. Nanomaterials such as metal nanoparticles, carbon nanotubes, and graphene are used to improve electrical conductivity and catalytic properties. Additionally, biomaterials like antibodies or enzymes can be incorporated to create highly specific and biocompatible sensor platforms.

Advanced Spectroscopic Methods for In Situ and Real-Time Analysis in Complex Matrices

Advanced spectroscopic techniques are enabling the in situ and real-time analysis of amino acids and their metabolism within complex biological systems, such as cell cultures and fermentation broths. acs.org

Raman Spectroscopy is a vibrational spectroscopy technique that provides detailed information about molecular structure. swri.orgresearchgate.net It has been successfully applied to the real-time, in-situ monitoring of amino acid concentrations in mammalian cell cultures. swri.org By coupling a Raman spectrometer with chemometric models, it is possible to quantify key amino acids like tyrosine, tryptophan, and phenylalanine during a fermentation process. swri.org This non-destructive method allows for continuous monitoring, which is a significant advantage over traditional chromatographic techniques that require time-consuming sample processing. swri.org

Near-Infrared (NIR) Spectroscopy is another powerful tool for real-time process monitoring. scielo.br By inserting transflection probes directly into bioreactors, FT-NIR spectroscopy can simultaneously determine multiple parameters, including the concentration of carbon and nitrogen sources, without the need for sampling. scielo.br This non-invasive approach has been used to monitor the various stages of fermentation processes, providing insights into changes in biomass and metabolic activity. rsc.org The data from NIR spectra, when processed with multivariate analysis techniques like partial least squares (PLS), can create robust calibration models for real-time quantification. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is also a valuable tool for studying metabolic processes in real-time. wiley.comarxiv.org Isotope tracer-based NMR spectroscopy can be used to monitor the dynamic changes of metabolites in live systems, such as isolated mitochondria. wiley.com For instance, by using 13C-labeled substrates, researchers can trace metabolic pathways and observe the production of downstream metabolites, offering direct insights into cellular metabolism. wiley.comarxiv.org The development of cryo-probes has significantly increased the sensitivity of NMR, making it suitable for the analysis of free amino acids. nih.gov

Advanced Mass Spectrometry (MS) Techniques such as Liquid Extraction Surface Analysis (LESA) and infrared matrix-assisted laser desorption/ionization (IR-MALDESI) are emerging for the in situ analysis of intact proteins and their modifications directly from biological substrates. nih.gov These methods, coupled with top-down fragmentation techniques, provide detailed structural information, including the identification of post-translational modifications like isomerization. acs.orgnih.gov

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Data for Comprehensive Understanding of Asparagine Metabolism

A holistic comprehension of asparagine metabolism is being unlocked through the integration of various "omics" data, including metabolomics, transcriptomics, and proteomics. This systems-biology approach allows researchers to move beyond the study of single molecules and pathways to a more comprehensive network-level understanding.

Recent studies have highlighted the power of multi-omics workflows in characterizing the metabolic effects of treatments that target asparagine metabolism. For instance, a multi-omics imaging workflow combining mass spectrometry imaging (MALDI-MSI), liquid chromatography-high resolution mass spectrometry, and histopathological staining has been used to profile the molecular changes in tumors following treatment with L-asparaginase, an enzyme that depletes asparagine. nih.gov This integrated approach enables the simultaneous detection and analysis of metabolites, lipids, and proteins within tissue sections, offering a spatial map of metabolic reprogramming. nih.gov

Metabolomic analyses have been particularly insightful. Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms can now quantify a wide array of metabolites, including all 20 proteinogenic amino acids and their derivatives, providing a dynamic view of cellular metabolism. nih.govresearchgate.net Such studies have revealed that cellular responses to asparagine depletion are complex, involving not just asparagine itself but also interconnected pathways of other amino acids like glutamine. nih.govresearchgate.net For example, research has shown that intracellular asparagine levels can regulate the uptake of other amino acids such as serine, arginine, and histidine, thereby influencing protein and nucleotide synthesis. diff.org

The integration of transcriptomics with metabolomics helps to connect changes in gene expression with metabolic outputs. nih.gov Computational pipelines like INTEGRATE use stoichiometric metabolic models to analyze transcriptomics and metabolomics data, predicting how changes in enzyme expression levels affect metabolic fluxes. nih.gov This can help to distinguish between metabolic regulation that occurs at the genetic level versus at the enzyme activity level. nih.gov In conditions like asparagine synthetase (ASNS) deficiency, global metabolomics has shown that asparagine deprivation leads to widespread metabolic disruption, particularly in the TCA cycle. nih.gov

Future research will likely focus on refining these multi-omics integration methods. youtube.com By combining spatial transcriptomics with spatial metabolomics, scientists aim to create detailed maps of metabolic activity within tissues, providing unprecedented insights into how asparagine metabolism is regulated in different cellular microenvironments. This comprehensive understanding is crucial for developing targeted therapies for diseases where asparagine metabolism is dysregulated. medrxiv.orgmedrxiv.org

Development of Advanced Biosensors Incorporating Methyl L-Asparaginate Monohydrochloride Recognition Elements

The development of sensitive and selective biosensors for amino acids and their derivatives is a rapidly advancing field. While much of the focus has been on L-asparagine, the principles and technologies are adaptable for the detection of its esters, like this compound. These biosensors are critical for applications ranging from clinical diagnostics to food quality monitoring. mdpi.com

A primary strategy in asparagine biosensor design involves the use of the enzyme L-asparaginase. mdpi.com This enzyme catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). mdpi.comijpsr.com The detection of either the pH change due to L-aspartic acid production or the release of ammonium (B1175870) ions forms the basis of many biosensors. mdpi.comacs.org Electrochemical biosensors, including amperometric, potentiometric, and impedimetric systems, are widely employed for their high sensitivity and potential for miniaturization. nih.govresearchgate.net For instance, an asparaginase-based biosensor immobilized on an ammonium-selective electrode has been developed with a detection limit in the micromolar range. acs.org

Recent innovations have focused on improving the stability and portability of these biosensors. The use of thermostable asparaginase (B612624) from extremophilic microorganisms, for example, enhances the operational stability of the biosensor. acs.org Another approach involves using supported ionic liquid materials for enzyme immobilization, which has led to the development of low-cost, portable colorimetric biosensors for L-asparagine detection. esabweb.org

Beyond enzyme-based systems, researchers are exploring synthetic recognition elements. dtic.mil These can include chromogenic acyclic polyether host molecules designed to bind amino acids and induce a detectable optical change. dtic.mildtic.mildtic.mil The incorporation of such molecular recognition elements onto fiber optic waveguides or other transducer surfaces offers a promising avenue for creating novel biosensors. dtic.mildtic.mil Rational protein engineering is also being used to create ligand-specific biosensors. By mutagenizing specific amino acid residues in existing sensor proteins, researchers have successfully developed biosensors with improved selectivity for structurally similar aromatic amino acids. nih.gov

Future development in this area will likely involve the creation of recognition elements specifically tailored to this compound. This could be achieved through the rational design of synthetic receptors or the directed evolution of enzymes to recognize the esterified carboxyl group. Furthermore, integrating these recognition elements with advanced transducer materials, such as graphene derivatives and gold nanoparticles, could lead to ultrasensitive electrochemical biosensors with enhanced performance characteristics. nih.gov The incorporation of flexible or hydrophilic peptide sequences into the sensor probe design has also been shown to improve selectivity and specificity, a strategy that could be adapted for asparagine ester detection. nih.gov

Comparison of L-Asparagine Biosensor Technologies
Biosensor TypeRecognition ElementDetection PrincipleReported Detection LimitReference
ElectrochemicalL-AsparaginaseAmperometric (Ammonium detection)6 x 10⁻⁵ M acs.org
ElectrochemicalL-Asparaginase from Cannabis sativaPotentiometric10⁻⁵ M (in normal samples) ijpsr.com
Optical (Fiber Optic)L-Asparaginase & pH indicatorColorimetricNot specified nih.gov
ColorimetricL-Asparaginase on supported ionic liquidColorimetricVarious concentration levels esabweb.org

High-Throughput Screening Approaches for Novel Biological Activities and Interactions

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for biological activity. amerigoscientific.com Applying HTS methodologies to libraries that include asparagine derivatives like this compound can uncover novel biological functions and interactions.

HTS assays are typically performed in microplate formats (e.g., 96- or 384-well plates) and rely on a detectable signal, such as fluorescence, luminescence, or color change, to indicate the activity of a compound. amerigoscientific.comoup.com For instance, a bioluminescent HTS assay has been developed to monitor the deamidation of asparagine residues in proteins, a critical factor in the stability of therapeutic antibodies. nih.gov This type of assay could be adapted to screen for small molecules that modulate the stability of asparagine-containing peptides and proteins.

The screening of amino acid ester derivatives is also relevant in the search for new enzyme inhibitors or activators. For example, HTS can be used to identify compounds that modulate the activity of asparaginase, an important therapeutic enzyme. nih.gov A 96-well format assay that monitors the enzymatic activity of asparaginase by tracking the oxidation of NADH has been established for this purpose. nih.gov Furthermore, combining rational design with random mutagenesis and HTS has been used to improve the activity of enzymes like α-amino acid ester acyl transferase for the production of valuable dipeptides. nih.gov

Examples of High-Throughput Screening Methodologies
Screening Target/GoalAssay PrincipleFormatKey FeatureReference
Asparaginase ActivityEnzymatically-coupled oxidation of NADH96-wellMonitors enzyme kinetics in serum nih.gov
Protein DeamidationBioluminescentNot specifiedMonitors isoaspartate formation nih.gov
Oligonucleotide Activity EnhancementLuciferase induction384-wellIdentifies compounds that enhance SSO effects oup.com
Enzyme ImprovementColorimetric/FluorometricMicroplateScreens mutant libraries for improved activity nih.govnih.gov

Sustainable and Biocatalytic Production Routes for Asparagine Esters

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including amino acid esters. The development of sustainable and biocatalytic routes for the production of compounds like this compound offers significant advantages over traditional chemical methods, such as milder reaction conditions, higher selectivity, and reduced environmental impact.

Enzymatic catalysis is at the forefront of green synthesis for amino acid derivatives. njit.edu Enzymes such as lipases and proteases can be used to catalyze the esterification of amino acids in non-aqueous or low-water environments. These biocatalytic methods often exhibit excellent chemo-, regio-, and stereoselectivity, which is particularly important for producing optically pure amino acid esters. Research has shown that enzymes like alcalase from Bacillus licheniformis can be used for the kinetic resolution of racemic amino acid esters, yielding enantiomerically pure products. njit.edu

Ionic liquids are also emerging as "green" solvents and catalysts for these reactions. njit.edu Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. njit.edu For example, certain ionic liquids have been shown to act as catalysts for the esterification of amino acids under mild conditions, providing a straightforward process for synthesizing the starting materials for enzymatic resolutions. njit.edu

Another approach to green synthesis involves using more convenient and less hazardous reagents. A facile method for preparing amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane in methanol (B129727). mdpi.com This one-pot reaction proceeds at room temperature and offers good to excellent yields for a variety of amino acids, avoiding the harsh conditions associated with methods like using thionyl chloride or gaseous hydrochloric acid. mdpi.com

Future research in this domain will focus on discovering and engineering novel enzymes with improved stability and activity for the synthesis of asparagine esters. The hydrogenation of amino acids to amino alcohols using catalysts in water is another example of a green chemical process that could be adapted. rsc.org The ultimate goal is to develop integrated biocatalytic processes that are not only environmentally benign but also economically competitive with traditional synthetic routes. This includes the use of renewable feedstocks and the design of recyclable catalyst systems.

Interdisciplinary Research at the Interface of Chemical Biology, Materials Science, and Medicinal Chemistry

This compound and other asparagine derivatives are positioned at the intersection of several scientific disciplines, offering unique opportunities for interdisciplinary research. Their inherent chemical functionalities—an amino group, an amide, and an ester—make them versatile building blocks for creating novel molecules and materials with diverse applications.

In medicinal chemistry , asparagine derivatives are being explored for various therapeutic purposes. The core asparagine structure is a key component in many biologically active peptides and peptidomimetics. The synthesis of non-natural asparagine derivatives allows for the fine-tuning of properties such as solubility, stability, and bioactivity, which is crucial in drug development. For instance, modified asparagine residues can be incorporated into pharmaceutical formulations to improve drug delivery systems.

In the field of materials science , amino acid esters are used as building blocks for functional polymers and biomaterials. chemscene.com For example, polyphosphazenes substituted with amino acid esters are being investigated as biodegradable polymers for drug delivery applications. mdpi.com The hydrolysis of the ester groups can be tuned to control the degradation rate of the polymer and the release of the therapeutic agent. mdpi.com More recently, asparagine-modified magnetic graphene oxide has been developed as an efficient and recyclable nanocatalyst for the synthesis of complex organic molecules, demonstrating the potential of asparagine derivatives in green catalysis and advanced materials. nih.govresearchgate.net

Chemical biology utilizes asparagine derivatives as probes to study biological processes. For example, isotopically labeled asparagine esters can be used in metabolomics studies to trace the flow of nitrogen and carbon through metabolic pathways. researchgate.net The ability to synthesize derivatives with specific modifications allows for the creation of chemical tools to investigate enzyme mechanisms, protein-protein interactions, and cellular signaling pathways involving asparagine metabolism.

The future of research in this interdisciplinary space is bright. We can anticipate the development of novel asparagine-based hydrogels for tissue engineering, smart materials that respond to biological stimuli, and new therapeutic agents that target asparagine-related pathways with high specificity. The synergy between chemists, biologists, and materials scientists will be essential to fully realize the potential of these versatile chemical compounds.

Q & A

Q. What are the validated analytical methods for assessing the purity and structural integrity of Methyl L-asparaginate monohydrochloride?

  • Methodological Answer : Purity can be determined using reversed-phase HPLC with UV detection (λ = 210–220 nm) and a C18 column, employing a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Structural confirmation requires a combination of 1H^1H- and 13C^{13}C-NMR spectroscopy to verify esterification and hydrochloride formation. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 182.60 (C5_5H10_{10}N2_2O3_3·HCl). For crystallinity assessment, X-ray powder diffraction (XRPD) or single-crystal X-ray analysis is recommended, particularly to identify hydrate/solvate forms that may impact stability .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : The esterification of L-asparagine with methanol under acidic catalysis (e.g., HCl gas) should be monitored via thin-layer chromatography (TLC, silica gel, n-butanol/acetic acid/water 4:1:1) to track reaction progression. Byproducts like unreacted starting material or over-esterified derivatives can be minimized by controlling reaction temperature (0–5°C) and stoichiometry (1:1.2 molar ratio of L-asparagine to methanol). Post-synthesis, recrystallization from ethanol/water (3:1 v/v) improves purity, with yields typically ≥85% .

Q. What experimental protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel) to prevent hygroscopic degradation. Use fume hoods for weighing and synthesis steps due to potential HCl vapor release. Safety protocols should include PPE (gloves, lab coats) and emergency eyewash stations. Environmental spills require inert absorption materials (e.g., vermiculite) and disposal per local hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data reported for this compound across solvents?

  • Methodological Answer : Systematic solubility studies should be conducted under controlled conditions (25°C, 1 atm) using USP/Ph. Eur. buffer systems (pH 1.2–7.4) and polar aprotic solvents (DMSO, DMF). Conflicting data may arise from polymorphic forms or residual solvents; differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) can identify hydrate/amorphous transitions. For example, solubility in water at 25°C is ~50 mg/mL, but decreases to <10 mg/mL in ethanol due to ion-pairing effects .

Q. What strategies mitigate hydrolytic degradation of this compound in aqueous formulations?

  • Methodological Answer : Stabilize the compound by buffering formulations to pH 4.0–5.0 (acetate or citrate buffers) to slow ester hydrolysis. Lyophilization or the addition of cryoprotectants (trehalose, mannitol) reduces water activity in liquid formulations. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS can identify degradation pathways, such as cleavage to L-asparagine or methyl chloride byproducts .

Q. How can computational and experimental methods be integrated to study its interaction with enzymatic targets (e.g., asparagine synthetase)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model binding affinities to the active site of asparagine synthetase, guided by crystallographic data of homologous enzymes (PDB ID: 1CT9). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) or isothermal titration calorimetry (ITC) for thermodynamic profiling. Competitive inhibition assays with 14C^{14}C-labeled L-asparagine can quantify IC50_{50} values .

Data Contradiction Analysis

  • Example : Conflicting reports on thermal stability (TGA/DSC data) may arise from residual solvents or polymorphic transitions. Replicate experiments using controlled heating rates (5°C/min) and purge gases (N2_2 vs. air) to isolate degradation mechanisms. Cross-reference with XRPD to correlate thermal events with structural changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.